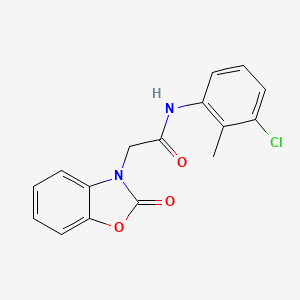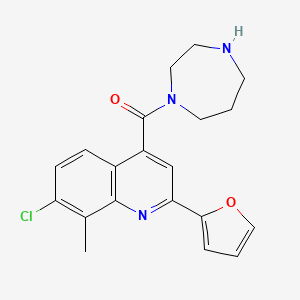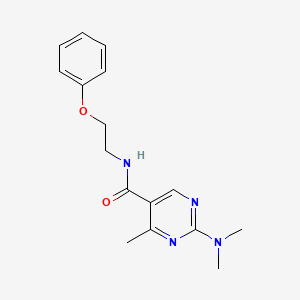
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as GW806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer.
Mécanisme D'action
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective PPARδ agonist, which means it binds to and activates the PPARδ receptor. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also reduces adiposity by promoting the browning of white adipose tissue. Additionally, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its selectivity for PPARδ, which reduces the potential for off-target effects. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies. However, one limitation is its relatively short half-life, which may require frequent dosing in long-term studies.
Orientations Futures
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could explore its potential as an anti-cancer agent. Another area of interest is its effects on skeletal muscle metabolism and exercise performance. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, which could have implications for athletes and individuals with metabolic disorders. Finally, further studies could explore the potential for N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide to be used in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-isopropyl-6-methylphenol with 2-bromoanisole to form 2-(2-methoxyphenoxy)-6-methylacetophenone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to yield the final product, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has anti-inflammatory effects and can reduce adiposity in obese mice. Additionally, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-9-7-8-14(3)19(15)20-18(21)12-23-17-11-6-5-10-16(17)22-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGLGYVHXYAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)

![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)


![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)
